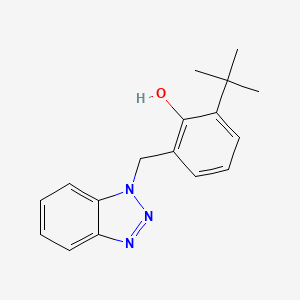

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol

Beschreibung

Table 1: Summary of Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O |

| Molecular Weight | 281.35 g/mol |

| Exact Mass | 281.1536 Da |

| Topological Polar Surface Area | 61.5 Ų |

The compound’s structural complexity and polar functional groups contribute to its role in applications requiring UV stabilization or antioxidant activity.

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-ylmethyl)-6-tert-butylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-17(2,3)13-8-6-7-12(16(13)21)11-20-15-10-5-4-9-14(15)18-19-20/h4-10,21H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZBPOJHGDPBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol typically involves the reaction of 6-tert-butylphenol with 1H-1,2,3-benzotriazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzotriazole compounds.

Wissenschaftliche Forschungsanwendungen

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol has been extensively studied for its applications in various scientific research areas:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and microbial infections.

Industry: The compound is used as a corrosion inhibitor and UV stabilizer in various industrial applications.

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is crucial for its biological effects, including enzyme inhibition and antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Steric and Solubility Properties

- The target compound’s tert-butyl group at position 6 provides intermediate steric bulk compared to ’s highly hindered 1,1,3,3-tetramethylbutyl substituent, which reduces solubility in non-polar media .

- The sec-butyl analog () exhibits lower solubility than the target due to branched alkyl chains at both positions 4 and 6, increasing hydrophobic interactions .

UV Absorption and Stability

- Chloro-substituted derivatives (e.g., ) demonstrate superior UV absorption in the 300–400 nm range due to electron-withdrawing effects, but they may suffer from photodegradation under prolonged exposure .

- Bulky substituents (e.g., ’s tetramethylbutyl group) enhance thermal stability but redshift UV absorption maxima, limiting efficacy in specific applications .

Biologische Aktivität

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol is a compound that combines features of benzotriazole and phenolic structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C17H19N3O

- Molecular Weight : 283.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Metal Ion Chelation : The benzotriazole moiety can chelate metal ions, which may influence enzyme activity and cellular signaling pathways.

- Antioxidant Activity : The phenolic structure contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that compounds containing benzotriazole exhibit significant antimicrobial properties. In particular:

- Bacterial Inhibition : Studies have shown that related benzotriazole compounds demonstrate activity against Escherichia coli and Staphylococcus aureus, suggesting potential for use as antibacterial agents .

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines:

- HeLa Cells : The compound exhibited an IC50 value indicating significant cytotoxicity against HeLa cells, which may be relevant for cancer therapeutics .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses:

- Macrophage Activation : It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Antifungal Activity

Preliminary studies suggest antifungal properties against Candida albicans:

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness at low concentrations, making it a candidate for further antifungal development .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Pagliero et al. (2019) | Evaluate antimicrobial properties | Found potent activity against various bacterial strains; effective against resistant strains. |

| Becerra et al. (2020) | Investigate cytotoxic effects | Reported IC50 values indicating significant cytotoxicity in HeLa cells; potential for cancer treatment applications. |

| MDPI Study (2020) | Assess anti-inflammatory activity | Demonstrated inhibition of TNF-α and IL-6 in RAW264.7 macrophages; supports anti-inflammatory potential. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butylphenol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzotriazole derivatives can react with halogenated intermediates (e.g., chloromethylphenol derivatives) under basic conditions (e.g., NaH in THF) to form the target molecule . Optimization involves controlling temperature (e.g., 0°C for sensitive intermediates), solvent choice (dry THF for moisture-sensitive steps), and stoichiometric ratios of reagents. Characterization via HPLC and NMR is critical to confirm purity and structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the benzotriazole moiety (aromatic proton signals at δ 7.5–8.5 ppm) and tert-butyl group (singlet at ~1.3 ppm). Mass spectrometry (HRMS) provides molecular ion confirmation. Chromatographic purity (>95%) should be verified via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental frameworks are recommended to study the environmental fate and degradation pathways of this compound in aquatic systems?

- Methodological Answer : Design microcosm studies simulating freshwater or marine environments. Monitor abiotic factors (pH, UV exposure) and biotic factors (microbial activity) using LC-MS/MS to track degradation products. For example, accelerated UV stability tests (per ISO 11377) can identify photodegradation intermediates, while OECD 301B biodegradation assays assess microbial breakdown . Theoretical models (e.g., QSAR) predict persistence based on logP and hydrolysis rates .

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Contradictions may arise from differing experimental designs (e.g., buffer systems, ionic strength). Replicate studies using standardized buffers (e.g., phosphate for pH 7, acetate for pH 5) and control temperature (±0.5°C). Employ kinetic modeling (e.g., Arrhenius plots) to extrapolate stability across pH gradients. Cross-validate results with DFT calculations to identify pH-sensitive functional groups (e.g., benzotriazole N-H tautomerism) .

Q. What strategies are effective for elucidating the compound’s interactions with biological macromolecules (e.g., enzymes or DNA)?

- Methodological Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity with proteins (e.g., cytochrome P450). Molecular docking simulations (AutoDock Vina) can predict binding sites on DNA (e.g., minor groove vs. intercalation). Validate with in vitro Ames tests for mutagenicity or enzyme inhibition assays (e.g., IC determination) .

Q. How can researchers design a study to assess the compound’s ecotoxicological impacts across trophic levels?

- Methodological Answer : Apply a tiered approach:

- Tier 1 : Acute toxicity tests on algae (OECD 201), daphnia (OECD 202), and fish (OECD 203).

- Tier 2 : Chronic exposure studies (e.g., 21-day Daphnia reproduction assay).

- Tier 3 : Mesocosm experiments to evaluate bioaccumulation in food chains (BCF calculations) and biomarker responses (e.g., CYP450 induction in fish) .

Theoretical and Methodological Considerations

Q. How does the selection of a conceptual framework (e.g., QSAR or molecular dynamics) influence the interpretation of this compound’s reactivity?

- Methodological Answer : A QSAR framework prioritizes physicochemical properties (logP, polar surface area) to predict reactivity, while molecular dynamics simulations explore conformational flexibility (e.g., benzotriazole ring rotation) and solvent interactions. Aligning the framework with research goals (e.g., environmental persistence vs. bioactivity) ensures methodological coherence .

Q. What statistical approaches are suitable for resolving variability in experimental data on the compound’s antioxidant or UV-stabilizing efficacy?

- Methodological Answer : Multivariate ANOVA accounts for factors like concentration, exposure time, and matrix effects (e.g., polymer vs. aqueous media). Principal component analysis (PCA) identifies dominant variables influencing efficacy. Bayesian regression models quantify uncertainty in dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.